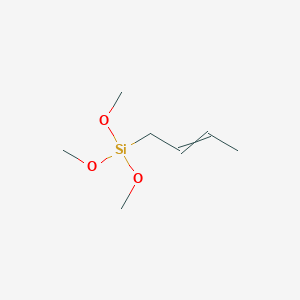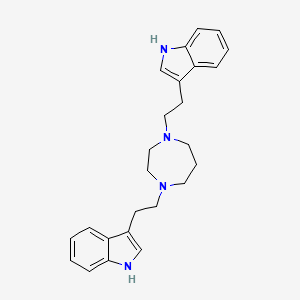![molecular formula C11H14O2 B14711904 2-[(3-Phenylprop-2-en-1-yl)oxy]ethan-1-ol CAS No. 13645-27-7](/img/structure/B14711904.png)
2-[(3-Phenylprop-2-en-1-yl)oxy]ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-Phenylprop-2-en-1-yl)oxy]ethan-1-ol is an organic compound characterized by the presence of a phenyl group attached to a prop-2-en-1-yl group, which is further connected to an ethan-1-ol moiety. This compound is a colorless liquid with a distinct aromatic odor and is known for its versatility in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Phenylprop-2-en-1-yl)oxy]ethan-1-ol typically involves the reaction of 3-phenylprop-2-en-1-ol with ethylene oxide under basic conditions. The reaction proceeds as follows:
Starting Materials: 3-Phenylprop-2-en-1-ol and ethylene oxide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Procedure: The 3-phenylprop-2-en-1-ol is mixed with ethylene oxide in a suitable solvent, and the base is added to initiate the reaction. The mixture is then stirred at a controlled temperature until the reaction is complete.
Purification: The product is purified by distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反应分析
Types of Reactions
2-[(3-Phenylprop-2-en-1-yl)oxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield the corresponding alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or other nucleophiles.
Addition: The double bond in the prop-2-en-1-yl group can undergo addition reactions with halogens, hydrogen, or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base.
Addition: Halogens or hydrogen in the presence of a catalyst.
Major Products Formed
Oxidation: Corresponding aldehydes or ketones.
Reduction: Corresponding alcohols.
Substitution: Various substituted ethers or esters.
Addition: Halogenated or hydrogenated derivatives.
科学研究应用
2-[(3-Phenylprop-2-en-1-yl)oxy]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: Potential use in the development of pharmaceuticals due to its ability to interact with biological targets.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of 2-[(3-Phenylprop-2-en-1-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.
相似化合物的比较
Similar Compounds
3-Phenylprop-2-en-1-ol: A precursor in the synthesis of 2-[(3-Phenylprop-2-en-1-yl)oxy]ethan-1-ol, known for its aromatic properties.
2-Phenylethanol: Similar in structure but lacks the prop-2-en-1-yl group, used in fragrances and flavors.
Cinnamyl Alcohol: Contains a similar phenylpropene structure, widely used in perfumery and flavoring.
Uniqueness
This compound is unique due to its combination of a phenyl group with an ether linkage and an alcohol moiety. This structure imparts distinct chemical reactivity and versatility, making it valuable in various applications.
属性
CAS 编号 |
13645-27-7 |
|---|---|
分子式 |
C11H14O2 |
分子量 |
178.23 g/mol |
IUPAC 名称 |
2-(3-phenylprop-2-enoxy)ethanol |
InChI |
InChI=1S/C11H14O2/c12-8-10-13-9-4-7-11-5-2-1-3-6-11/h1-7,12H,8-10H2 |
InChI 键 |
VESSUVYGYNWKQE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CCOCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


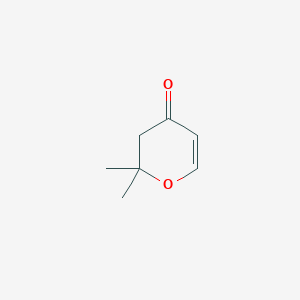
![3-Ethenyl-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14711835.png)
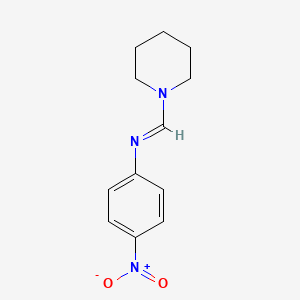

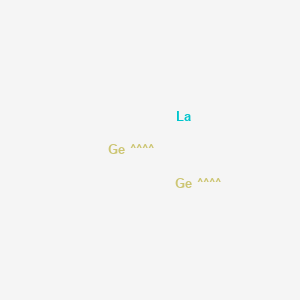
![2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal](/img/structure/B14711855.png)
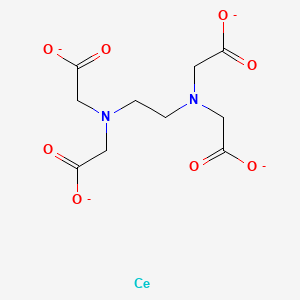


![Methyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14711870.png)

